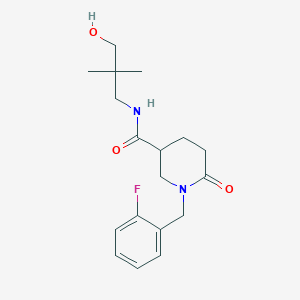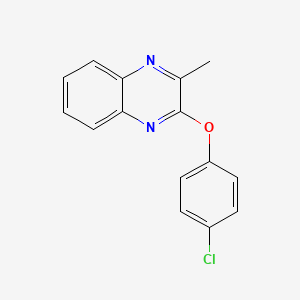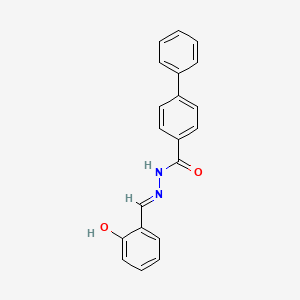
2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone, also known as PPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of pyrimidinones and has been studied for its mechanism of action, physiological effects, and advantages and limitations for lab experiments.
作用機序
2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and emotion. 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to have a high affinity for the D3 receptor and a low affinity for other dopamine receptors. By blocking the D3 receptor, 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone may modulate the activity of the mesolimbic dopamine system, which is involved in the development of addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been shown to decrease the locomotor activity and stereotypy induced by psychostimulant drugs such as cocaine and amphetamine. Additionally, 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to decrease the consumption of alcohol in animal models of alcohol addiction.
実験室実験の利点と制限
One advantage of using 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone in lab experiments is its selectivity for the dopamine D3 receptor, which allows for the specific modulation of this receptor without affecting other dopamine receptors. However, one limitation is the lack of studies on the long-term effects of 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone on behavior and physiology.
将来の方向性
Future research on 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone could focus on the development of more selective and potent D3 receptor antagonists for the treatment of addiction and other psychiatric disorders. Additionally, studies could investigate the potential use of 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone in combination with other drugs for the treatment of complex psychiatric disorders. Finally, studies could investigate the long-term effects of 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone on behavior and physiology to assess its safety and potential for clinical use.
合成法
2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone can be synthesized using a variety of methods, including the reaction of 4-phenylpiperazine with 6-propyluracil in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-phenylpiperazine with 6-chloro-2-propyl-4(3H)-pyrimidinone in the presence of a base such as sodium hydride. The purity and yield of 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone can be improved by using column chromatography.
科学的研究の応用
2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. In neuroscience, 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In psychiatry, 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been studied for its potential use in the treatment of schizophrenia and bipolar disorder. In pharmacology, 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been studied for its potential use as a ligand for the dopamine D3 receptor.
特性
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-6-14-13-16(22)19-17(18-14)21-11-9-20(10-12-21)15-7-4-3-5-8-15/h3-5,7-8,13H,2,6,9-12H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTPZOUBAIFDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-phenylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085123.png)
![ethyl 4-{[5-(3-ethoxy-4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B6085140.png)

![2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide](/img/structure/B6085151.png)
![ethyl 2-anilino-5-[(5-methyl-2-thienyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6085160.png)


![1-[2-methoxy-4-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6085178.png)
![3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B6085183.png)
![3-(3,4-dimethoxyphenyl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6085191.png)
![5-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6085209.png)
![5-{2-[(4-isopropylphenyl)sulfinyl]ethyl}-2-methylpyridine oxalate](/img/structure/B6085211.png)

